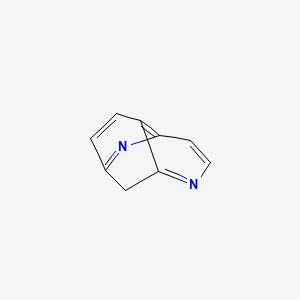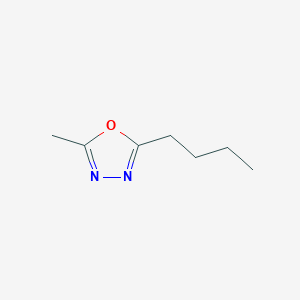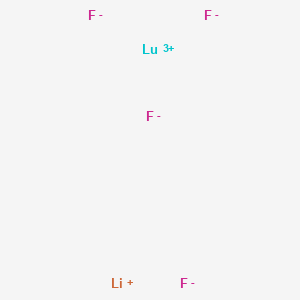
Lithium lutetium fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium lutetium fluoride is a compound composed of lithium, lutetium, and fluorine. It is represented by the chemical formula LiLuF₄. This compound is known for its unique optical and luminescent properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium lutetium fluoride can be synthesized using several methods. One common method involves the Bridgman technique, where single crystals of this compound are grown by melting the raw materials and slowly cooling them to form crystals . Another method is the polyethylene glycol-assisted hydrothermal synthesis, which involves reacting lithium and lutetium precursors in the presence of polyethylene glycol under high temperature and pressure conditions .
Industrial Production Methods
In industrial settings, this compound is often produced by reacting lutetium oxide with lithium fluoride in a high-temperature furnace. This process ensures the formation of high-purity this compound crystals suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Lithium lutetium fluoride undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form lithium oxide and lutetium oxide.
Reduction: It can be reduced back to its elemental forms under specific conditions.
Substitution: this compound can participate in substitution reactions where fluorine atoms are replaced by other halogens.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen fluoride, hydrofluoric acid, and various halogenating agents. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include lithium oxide, lutetium oxide, and various halide compounds depending on the specific reaction conditions .
Scientific Research Applications
Lithium lutetium fluoride has a wide range of scientific research applications:
Optical Materials: Due to its excellent optical properties, this compound is used in the production of laser crystals and other photonic materials.
Luminescent Materials: It is used in the development of luminescent materials for applications such as white light-emitting diodes (LEDs) and other lighting technologies.
Medical Imaging: This compound is used in medical imaging technologies, particularly in positron emission tomography (PET) scanners, due to its scintillation properties.
Theranostics: It is also used in theranostic applications, combining therapeutic and diagnostic capabilities in a single material.
Mechanism of Action
The mechanism of action of lithium lutetium fluoride primarily involves its optical and luminescent properties. When doped with rare earth ions such as dysprosium and terbium, this compound can emit light under ultraviolet excitation. This process involves energy transfer between the dopant ions and the host lattice, resulting in the emission of visible light . The molecular targets and pathways involved in this process include the energy levels of the dopant ions and the crystal field environment provided by the this compound lattice .
Comparison with Similar Compounds
Similar Compounds
Lithium yttrium fluoride (LiYF₄): Similar to lithium lutetium fluoride, lithium yttrium fluoride is used in optical and luminescent applications due to its excellent optical properties.
Lithium gadolinium fluoride (LiGdF₄): This compound is also used in luminescent materials and medical imaging applications.
Lithium cerium fluoride (LiCeF₄): Known for its strong luminescence properties, it is used in radiation detection and imaging technologies.
Uniqueness of this compound
This compound stands out due to its unique combination of optical and luminescent properties, making it highly suitable for advanced photonic and medical imaging applications. Its ability to be doped with various rare earth ions allows for tunable emission properties, which is a significant advantage over other similar compounds .
Properties
CAS No. |
239475-30-0 |
|---|---|
Molecular Formula |
F4LiLu |
Molecular Weight |
257.9 g/mol |
IUPAC Name |
lithium;lutetium(3+);tetrafluoride |
InChI |
InChI=1S/4FH.Li.Lu/h4*1H;;/q;;;;+1;+3/p-4 |
InChI Key |
WVCSLTZAWJBKBL-UHFFFAOYSA-J |
Canonical SMILES |
[Li+].[F-].[F-].[F-].[F-].[Lu+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


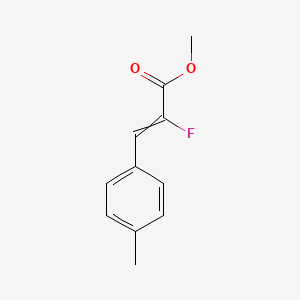
![3,3'-[1,4-Phenylenebis(oxymethylene)]bis(3-ethyloxetane)](/img/structure/B14246197.png)
![N-[4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine](/img/structure/B14246198.png)
![3-[2-(3-Hydroxy-5-methoxyphenyl)ethyl]-2-methoxyphenol](/img/structure/B14246207.png)
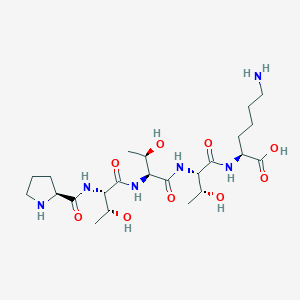
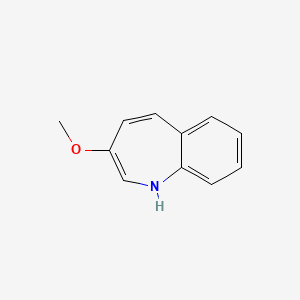
![1H-[1,2,4]Triazolo[4,3-b][1,2,4]triazole-3,6-diamine](/img/structure/B14246225.png)
![N-[3-(7-Methoxynaphthalen-1-yl)propyl]-N'-propylurea](/img/structure/B14246233.png)
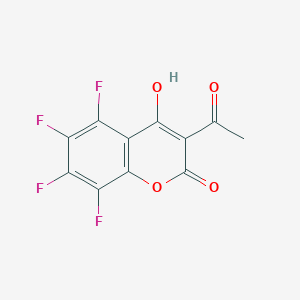
![5-oxa-2,7,9,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),3,6,8,10-pentaene](/img/structure/B14246247.png)

![6-[(2E)-3-{4-[(E)-Phenyldiazenyl]phenyl}triaz-2-en-1-yl]naphthalene-1,3-disulfonic acid](/img/structure/B14246272.png)
